Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate is a chemical compound with the molecular formula C13H24N2O3. It is known for its unique structure, which includes a tert-butyl group and an oxabicyclo[2.2.2]octane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminomethyl-substituted oxabicyclo[2.2.2]octane derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a suitable solvent, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to probe the structure and function of proteins and enzymes, providing insights into their mechanisms of action .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction is mediated by the unique structural features of the compound, which allow it to fit into the active sites of these biomolecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-{1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate: This compound shares a similar oxabicyclo[2.2.2]octane ring system but differs in the presence of a formyl group instead of an aminomethyl group.
Tert-butyl [4-(aminomethyl)benzyl]carbamate: This compound has a benzyl group instead of the oxabicyclo[2.2.2]octane ring system, making it structurally distinct.
Uniqueness
Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate is unique due to its combination of a tert-butyl group and an oxabicyclo[2.2.2]octane ring system. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
2248315-70-8 |
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Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-12(2,3)19-11(17)16-9-13-4-6-14(8-15,7-5-13)18-10-13/h4-10,15H2,1-3H3,(H,16,17) |
InChI Key |
JECJGHYPRJTCES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN |
solubility |
not available |
Origin of Product |
United States |
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